(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . Another method includes the annulation of a cyclopropane cycle to an existing pyrrole or cyclopropane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It is a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities . It has been explored as a scaffold for drug discovery, including applications as opioid receptor antagonists and calcium channel inhibitors .
Industry: In the industrial sector, the compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it can act as an antagonist at opioid receptors, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system, often used in medicinal chemistry.
Uniqueness: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in the synthesis of complex molecules and in drug discovery.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4?,6-/m0/s1 |
InChI Key |
CLPZNYCYBYIODB-RZKHNPSRSA-N |
Isomeric SMILES |
C1CN[C@@]2(C1C2)C(=O)O |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O |
Origin of Product |
United States |
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